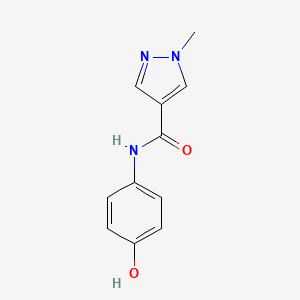![molecular formula C12H16N2OS B1451765 (Z)-N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline CAS No. 21114-92-1](/img/structure/B1451765.png)
(Z)-N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline
Descripción general
Descripción
“(Z)-N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline” is a chemical compound that has potential for scientific research. It is used in proteomics research . The molecular formula of this compound is C12H16N2OS and its molecular weight is 236.33 .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties were not found in the search results.
Aplicaciones Científicas De Investigación
Proteomics Research
The compound is recognized as a useful chemical for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various ways in this field, such as in the analysis of protein expression, the study of protein-protein interactions, and the identification of novel proteins .
Antimicrobial Activity
A series of novel derivatives of this compound have been designed and synthesized for their in vitro antimicrobial activity against various microorganisms . Some derivatives exhibited significant activity against bacterial and fungal strains . This suggests that the compound and its derivatives could be used in the development of new antimicrobial agents.
Drug Synthesis
The compound has been used in the synthesis of drugs. For example, it has been used in the synthesis of a new series of (E)-N-{[2-(morpholin-4-yl)quinolin-3-yl]methylidene}aniline derivatives . These derivatives have been evaluated for their in vitro antimicrobial activity, suggesting potential use in the development of new antimicrobial drugs .
Inhibitor of ATR Protein Kinase
The compound has been used in the synthesis of a potent and selective inhibitor of ATR protein kinase . ATR protein kinase plays a crucial role in the DNA damage response pathway, and inhibitors of this enzyme have potential applications in cancer therapy .
Biocatalysis
The compound has been used in biocatalysis, specifically in the enantiomer selective acylation of 4-(morpholin-4-yl)butan-2-ol . This process was carried out by enzymes immobilized on magnetic nanoparticles (MNPs), suggesting potential applications in the field of green chemistry and sustainable manufacturing .
Chemical Manufacturing
The compound is available for bulk custom synthesis and procurement, suggesting its use in various chemical manufacturing processes .
Propiedades
IUPAC Name |
methyl N-phenylmorpholine-4-carboximidothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-16-12(14-7-9-15-10-8-14)13-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONWBUYFHIKLKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NC1=CC=CC=C1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



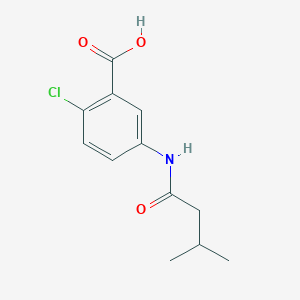
![1-[2-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-yl]methanamine](/img/structure/B1451685.png)
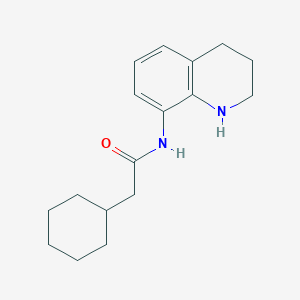
![[5-(3-Methoxyphenyl)isoxazol-3-yl]acetic acid](/img/structure/B1451687.png)
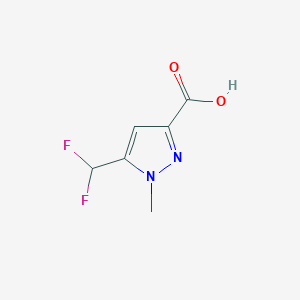
![Dimethyl(2-{3-[(methylamino)methyl]phenoxy}ethyl)amine](/img/structure/B1451690.png)
![3-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B1451692.png)
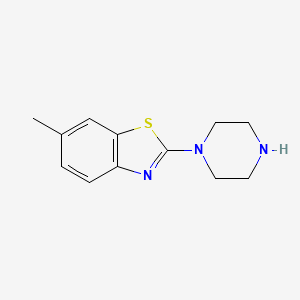
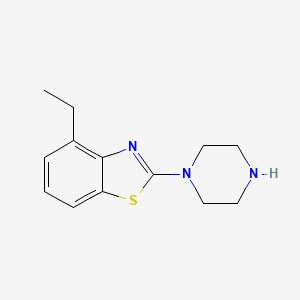
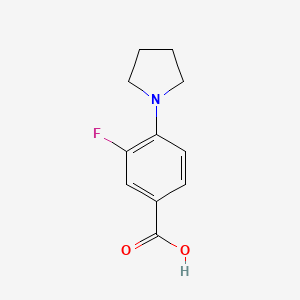
![5-[(4-Benzylpiperazin-1-yl)carbonyl]-2-methylaniline](/img/structure/B1451700.png)
![[(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine](/img/structure/B1451703.png)
![[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid](/img/structure/B1451704.png)
